![molecular formula C11H10F3NO3S B1358826 (4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1225071-50-0](/img/structure/B1358826.png)
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, or (4S)-2-TFMPCA, is a synthetic compound that has been used in a variety of scientific research applications. It is a type of carboxylic acid that has a thiazolidine core, and its structure is highly tailored for specific uses. This compound has been used in a variety of experiments and studies, and is known for its unique properties.
Scientific Research Applications
Synthesis and Characterization
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid and its derivatives have been studied extensively for their synthesis, structural characterization, and potential applications. A significant body of work focuses on the synthesis and structural analysis of these compounds, with particular attention to thiazolidine derivatives. For instance, the synthesis of tetra-substituted metallophthalocyanines bearing thiazolidine derivatives has been reported, indicating their potential applications in fields like anticancer therapy. These compounds were characterized using various spectroscopic methods and studied for their aggregation behaviors and anticancer activity on different cancer cell lines, showcasing their biomedical relevance (Bilgiçli et al., 2021). Similarly, the synthesis of thiazolidine carboxylic acid derivatives has been explored, with an emphasis on characterizing their structural properties through methods like nuclear magnetic resonance (NMR) and mass spectrometry (Shi-qing, 2009).
Antioxidant and Antitumor Properties
Studies have also investigated the antioxidant and antitumor properties of thiazolidine-4-carboxylic acid derivatives. The synthesis of a series of 2-aryl thiazolidine-4-carboxylic acids revealed that these compounds possess antioxidant activities, with the nature and position of substituents on the aromatic ring playing a crucial role in determining their effectiveness. This suggests potential pharmaceutical applications, especially considering that compounds with certain substituents like -OCH3 demonstrated better radical scavenging properties (Begum et al., 2020). Additionally, the thiazolidine-4-carboxylic acid derivatives were studied for their antitumor activities, and some exhibited promising results, further highlighting their potential in medicinal chemistry (Gouda & Abu‐Hashem, 2011).
Chemical Stability and Aggregation Behavior
The solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives have been examined in aqueous solutions. This research provides valuable insights into the physicochemical properties of these compounds, which are essential for understanding their behavior in biological systems and their potential applications in various fields (Butvin et al., 2000). Furthermore, the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives was explored to understand how structural features influence the formation of molecular assemblies. This study has implications for their use in applications such as gas storage, biosensing, and catalysis (Jagtap et al., 2018).
properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWRKHYLMJACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1358743.png)
![trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid](/img/structure/B1358744.png)
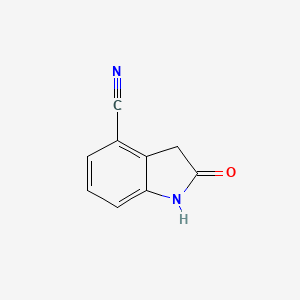


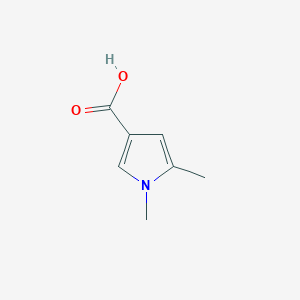
![4-Chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B1358755.png)
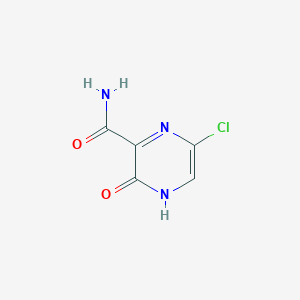
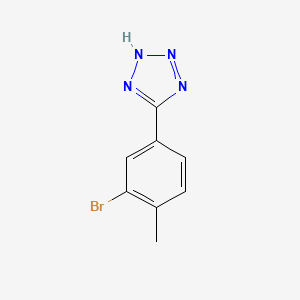
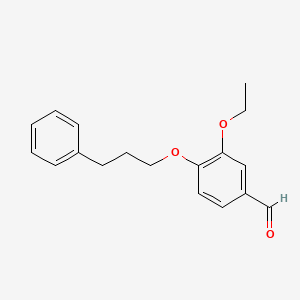
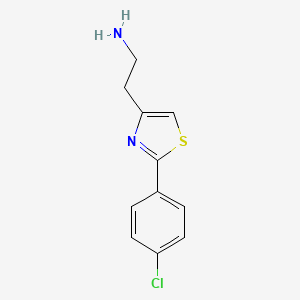
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1358775.png)

